molecular formula C6H3Br2ClO B14030912 2,5-Dibromo-4-chlorophenol

2,5-Dibromo-4-chlorophenol

Cat. No.: B14030912
M. Wt: 286.35 g/mol
InChI Key: LXKOBHAEYJOKIF-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-chlorophenol is an organic compound with the molecular formula C6H3Br2ClO It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-4-chlorophenol can be synthesized through a multi-step process involving bromination and chlorination reactions. One common method involves the bromination of 4-chlorophenol using bromine in the presence of a catalyst, followed by further bromination to achieve the desired substitution pattern . The reaction conditions typically include controlled temperatures and the use of solvents such as carbon tetrachloride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The use of diethyl dibromomalonate as a brominating agent has been reported to be effective in achieving high yields of the desired product . The reaction is carried out under neutral conditions to avoid the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-chlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction: It can be oxidized to form quinones or reduced to form hydroquinones.

    Coupling Reactions: The compound can undergo coupling reactions to form more complex aromatic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents like bromine and chlorine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dibromo-4-chlorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of disinfectants and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-chlorophenol involves its interaction with various molecular targets. The halogen atoms in the compound can form strong bonds with biological molecules, leading to the disruption of cellular processes. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: Another halogenated phenol with three bromine atoms.

    2,4-Dibromo-6-chlorophenol: Similar structure but with different substitution pattern.

    2,6-Dibromo-4-nitrophenol: Contains a nitro group instead of a chlorine atom.

Uniqueness

2,5-Dibromo-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and chlorine atoms makes it particularly useful in certain chemical reactions and applications .

Properties

Molecular Formula

C6H3Br2ClO

Molecular Weight

286.35 g/mol

IUPAC Name

2,5-dibromo-4-chlorophenol

InChI

InChI=1S/C6H3Br2ClO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H

InChI Key

LXKOBHAEYJOKIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Br)O

Origin of Product

United States

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